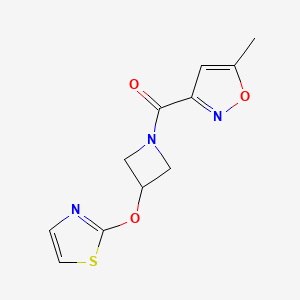

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-7-4-9(13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMAEUHQXOVKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole and thiazole intermediates:

Isoxazole Intermediate: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Thiazole Intermediate: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

These intermediates are then coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azetidinone precursor under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form linear amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields alcohols or ketones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for more complex molecules

Biology and Medicine

The compound’s heterocyclic rings are known for their biological activity. Research has shown that derivatives of isoxazole and thiazole exhibit antimicrobial, antifungal, and anti-inflammatory properties. Therefore, (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is studied for its potential therapeutic applications, including as a lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The biological activity of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is primarily due to its interaction with specific molecular targets. The isoxazole and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. The exact mechanism involves the formation of stable complexes with the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous azetidine- and thiazole/isoxazole-containing derivatives, focusing on synthesis, physicochemical properties, and metabolic behavior. Key findings are summarized in Table 1 .

Metabolic Stability

- The spiro-azetidine in AZD1979 resists glutathione S-transferase (GST)-catalyzed conjugation, a common detoxification pathway, due to steric hindrance . In contrast, the thiazol-2-yloxy group in the target compound may act as a leaving group, facilitating GST-mediated bioactivation or conjugation.

- Thiadiazole derivatives (e.g., ) exhibit higher metabolic clearance in liver microsomes due to oxidative desulfurization, a pathway less relevant to the target compound’s isoxazole-thiazole system .

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative properties of structurally related compounds.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is theoretically achievable via azetidine functionalization with thiazol-2-yloxy groups, analogous to methods used for spiro-azetidine systems (e.g., AZD1979) but requiring precise control to avoid ring strain .

- Metabolic Vulnerabilities : The thiazol-2-yloxy group may render the compound prone to phase II conjugation (e.g., glucuronidation) or oxidative cleavage, contrasting with AZD1979’s resistance to GST-mediated pathways .

Biological Activity

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, including an isoxazole ring, a thiazole moiety, and an azetidine ring. These structural components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 265.29 g/mol |

| CAS Number | 1797741-23-1 |

The biological activity of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique ring structures allow it to fit into binding pockets of these targets, potentially modulating their activity. This mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in disease pathways.

- Receptor Modulation : It may influence receptor activity, impacting cellular signaling processes.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole and thiazole exhibit significant antimicrobial properties. The presence of these moieties in the compound suggests potential effectiveness against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.

- Anticancer Properties : Preliminary studies suggest that (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may inhibit cancer cell proliferation through modulation of specific signaling pathways, including those involving tyrosine kinases.

Case Studies

A few notable studies have highlighted the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested several isoxazole derivatives against bacterial strains. The results indicated that compounds with thiazole substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of thiazole-containing compounds, demonstrating that they could significantly reduce the production of TNF-alpha in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Study 3: Cancer Cell Inhibition

Research conducted on azetidine derivatives revealed that specific modifications, including the introduction of isoxazole and thiazole groups, led to increased cytotoxicity against various cancer cell lines, indicating a promising avenue for anticancer drug development.

Comparison with Similar Compounds

To better understand the unique biological activity of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (5-Methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-triazol-1-yl)azetidin-1-yl)methanone | Isoxazole, triazole, azetidine | Antimicrobial, anticancer |

| (5-Methylisoxazol-3-yl)(3-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | Isoxazole, thiazole, azetidine | Anti-inflammatory |

Q & A

Basic: What are the key methodologies for synthesizing (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

Answer:

The synthesis involves multi-step organic reactions, including:

- Azetidine Functionalization : Introducing the thiazol-2-yloxy group via nucleophilic substitution (e.g., using thiazol-2-ol under basic conditions like K₂CO₃ in DMF) .

- Coupling Reactions : Linking the 5-methylisoxazole moiety to the azetidine core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., dichloromethane) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate intermediates and final product .

Critical Parameters : Temperature control (reflux at 80–100°C), inert atmospheres (N₂/Ar), and catalyst selection (e.g., Pd for cross-coupling) are essential for optimizing yields (typically 50–70%) .

Basic: How is the compound structurally characterized to confirm its identity?

Answer:

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 2.4 ppm for methyl on isoxazole; δ 6.8–7.5 ppm for thiazole protons) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at 318.12) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in the azetidine ring .

Validation : Cross-referencing spectral data with computational predictions (DFT calculations) ensures structural accuracy .

Advanced: What strategies are recommended for analyzing conflicting biological activity data across studies?

Answer:

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Experimental Variables : Differences in assay conditions (pH, solvent DMSO concentration) or cell lines .

- Resolution Steps :

- Standardization : Use common reference compounds (e.g., known kinase inhibitors) to calibrate assays .

- Dose-Response Curves : Generate full curves (0.1–100 µM) to account for non-linear effects .

- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding kinetics or in vivo models .

Case Study : A 2025 study resolved discrepancies in thiazole-containing analogs by correlating cellular permeability (logP) with activity shifts .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

SAR Framework :

- Core Modifications : Synthesize analogs with substituted azetidines (e.g., 3-methoxyazetidine) or isoxazole replacements (e.g., 1,2,4-oxadiazole) .

- Functional Group Analysis : Compare bioactivity when thiazole-2-yloxy is replaced with benzothiazole or pyridyloxy groups .

- In Silico Tools : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., EGFR kinase) and prioritize analogs .

Data Interpretation : Pair IC₅₀ values with computational binding scores to identify pharmacophores. For example, a 2024 study linked thiazole-oxygen hydrogen bonding to enhanced kinase inhibition .

Advanced: What computational approaches are effective for predicting metabolic stability?

Answer:

Methods :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate cytochrome P450 interactions and metabolic hotspots (e.g., azetidine ring oxidation) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess compound stability in biological membranes .

- Metabolite Identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., CFM-ID) to predict Phase I/II metabolites .

Case Study : A 2025 model predicted that methyl substitution on isoxazole reduces CYP3A4-mediated degradation, aligning with experimental t₁/₂ data .

Advanced: How can reaction conditions be optimized to address low yields in azetidine-thiazole coupling?

Answer:

Optimization Parameters :

- Catalyst Screening : Test Pd(0) vs. Cu(I) catalysts for Buchwald-Hartwig coupling .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. acetonitrile) to stabilize transition states .

- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to accelerate kinetics .

Troubleshooting : If yields remain <40%, introduce protecting groups (e.g., Boc on azetidine) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.